molecular formula C25H25N3O3 B049450 Coelenterazine cp CAS No. 123437-25-2

Coelenterazine cp

Cat. No.: B049450
CAS No.: 123437-25-2
M. Wt: 415.5 g/mol
InChI Key: ZHUQRWXCVVZBSL-UHFFFAOYSA-N
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Scientific Research Applications

Coelenterazine cp has a wide range of scientific research applications, including :

    Chemistry: Used as a chemiluminescent probe to study oxidation-reduction reactions and other chemical processes.

    Biology: Employed as a bioluminescent marker to monitor calcium ion concentrations in living cells and tissues.

    Medicine: Utilized in diagnostic assays to detect the presence of specific biomolecules and monitor cellular responses to drugs.

    Industry: Applied in the development of bioluminescent imaging techniques for various industrial applications, including environmental monitoring and quality control.

Mechanism of Action

Target of Action

Coelenterazine cp, a derivative of the naturally occurring coelenterazine , primarily targets various luciferases such as Renilla luciferase (Rluc), Gaussia luciferase (Gluc), and photoproteins including aequorin and obelia . These targets play a crucial role in bioluminescence, a phenomenon where light is produced by a chemical reaction within an organism .

Mode of Action

The mode of action of this compound involves its interaction with these luciferases and photoproteins. When bound to these proteins, this compound is oxidized in the presence of molecular oxygen, producing a high-energy intermediate . This oxidation process results in the emission of blue light, with a peak emission wavelength of approximately 450-480 nm . The intensity of the emitted light is reportedly 15 times higher than that of native coelenterazine .

Biochemical Pathways

The biochemical pathway of this compound is closely tied to the process of bioluminescence. The compound adopts a Y-shaped conformation, enabling the deprotonated imidazopyrazinone component to attack O2 via a radical charge-transfer mechanism . This reaction is catalyzed by the corresponding luciferase in biological systems . The oxidation of this compound leads to the production of an excited coelenteramide product .

Pharmacokinetics

It is known that this compound is soluble in methanol or ethanol, but insoluble in dmso . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of this compound’s action is the emission of blue light when it is oxidized . This bioluminescence is used extensively in various biological processes, both in vitro and in vivo . It is particularly useful in the study of intracellular calcium , as the aequorin complex, which includes this compound, emits light when bound to calcium ions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound undergoes slow oxidation in the presence of atmospheric oxygen . Therefore, it is recommended to store this compound in an inert gas environment, away from light, to maintain its stability . Furthermore, the pH of the environment can affect the stability of this compound, as it degrades quickly in alkaline conditions .

Safety and Hazards

Coelenterazine cp is classified as GHS07. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Optical techniques, such as bioluminescence and fluorescence, are emerging as powerful new modalities for molecular imaging in disease and therapy . Combining innovative molecular biology and chemistry, researchers have developed optical methods for imaging a variety of cellular and molecular processes in vivo, including protein interactions, protein degradation, and protease activity . Coelenterazine-dependent luciferases have been successfully applied in various biological research areas, which confirms them to be a powerful analytical tool .

Biochemical Analysis

Biochemical Properties

Coelenterazine cp interacts with various enzymes and proteins. It is the substrate of many luciferases such as Renilla reniformis luciferase (Rluc), Gaussia luciferase (Gluc), and photoproteins, including aequorin, and obelin . All these proteins catalyze the oxidation of this compound, a reaction that results in the emission of light .

Cellular Effects

This compound influences cell function through its role in bioluminescence. It is freely permeant to cell membranes, facilitating the reconstitution of the aequorin complex in vivo . The bioluminescence activity of this compound with Gaussia luciferase (GLuc) showed a significantly higher activity in comparison with Renilla luciferase .

Molecular Mechanism

The mechanism of action of this compound involves the oxidation of the molecule. When three Ca2+ ions bind to the aequorin complex, this compound is oxidized to coelenteramide, with a concomitant release of carbon dioxide and blue light . This reaction is catalyzed by various luciferases .

Temporal Effects in Laboratory Settings

This compound exhibits stability over time in laboratory settings. It undergoes slow oxidation in the presence of atmospheric oxygen . Therefore, it is recommended to store these products desiccated at -20°C and protected from light .

Metabolic Pathways

This compound is involved in the metabolic pathway of bioluminescence. It is oxidized to coelenteramide in the presence of molecular oxygen, a reaction catalyzed by various luciferases

Transport and Distribution

This compound is freely permeant to cell membranes, which facilitates its distribution within cells and tissues

Preparation Methods

The synthesis of coelenterazine cp involves several steps, starting with the preparation of the imidazopyrazinone core. The classical synthetic route includes the following steps :

    Formation of the imidazopyrazinone core: This involves the condensation of a substituted benzaldehyde with a hydrazine derivative to form the imidazopyrazinone ring.

    Functionalization of the core: The imidazopyrazinone core is then functionalized at specific positions to introduce the desired substituents, such as the cp group.

    Oxidation and purification: The final step involves the oxidation of the intermediate compound to form this compound, followed by purification using chromatographic techniques.

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet the demand for this compound in research and commercial applications .

Chemical Reactions Analysis

Coelenterazine cp undergoes several types of chemical reactions, including oxidation, reduction, and substitution :

    Oxidation: this compound is oxidized in the presence of calcium ions to produce coelenteramide and emit blue light. This reaction is catalyzed by the enzyme luciferase.

    Reduction: this compound can be reduced to its corresponding dihydro derivative under specific conditions.

    Substitution: Various substituents can be introduced into the imidazopyrazinone core through substitution reactions, allowing for the creation of different derivatives with unique properties.

Common reagents used in these reactions include oxidizing agents such as molecular oxygen and reducing agents like sodium borohydride. The major products formed from these reactions include coelenteramide and various substituted derivatives of this compound .

Comparison with Similar Compounds

Coelenterazine cp is one of several derivatives of coelenterazine, each with unique properties . Similar compounds include:

    Coelenterazine f: Known for its higher sensitivity to calcium ions compared to this compound.

    Coelenterazine h: Exhibits a faster response to calcium binding and higher luminescence quantum yield.

    Coelenterazine hcp: Offers the highest luminescence quantum yield among the derivatives.

    Coelenterazine n: Produces a lower luminescent intensity, making it suitable for low-sensitivity applications.

This compound is unique in its balance of sensitivity and luminescence intensity, making it a versatile tool for various research applications .

Properties

IUPAC Name

8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c29-19-9-5-17(6-10-19)14-22-25(31)28-15-23(18-7-11-20(30)12-8-18)26-21(24(28)27-22)13-16-3-1-2-4-16/h5-12,15-16,29-31H,1-4,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLMZJSGNQTCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376336
Record name Coelenterazine cp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123437-25-2
Record name Coelenterazine cp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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